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Compound of Interest

Compound Name: cis-J-113863

Cat. No.: B1234327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of the chemokine receptor

1 (CCR1) antagonist, cis-J-113863, with alternative CCR1 antagonists. The information

presented is based on available experimental data to assist researchers in selecting the most

appropriate tool for their studies.

Introduction to cis-J-113863
cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), a

key receptor involved in inflammatory responses. CCR1 and its ligands, such as MIP-1α

(CCL3) and RANTES (CCL5), play a crucial role in the recruitment of leukocytes to sites of

inflammation. Consequently, CCR1 has emerged as a significant therapeutic target for a range

of inflammatory and autoimmune diseases. Understanding the binding specificity of antagonists

like cis-J-113863 is paramount for predicting their efficacy and potential off-target effects.

Comparative Binding Affinity of CCR1 Antagonists
The following table summarizes the binding affinities (IC50 and Ki values) of cis-J-113863 and

other notable CCR1 antagonists for various chemokine receptors. This data allows for a direct

comparison of their potency and selectivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1234327?utm_src=pdf-interest
https://www.benchchem.com/product/b1234327?utm_src=pdf-body
https://www.benchchem.com/product/b1234327?utm_src=pdf-body
https://www.benchchem.com/product/b1234327?utm_src=pdf-body
https://www.benchchem.com/product/b1234327?utm_src=pdf-body
https://www.benchchem.com/product/b1234327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Target
Receptor

Species IC50 (nM) Ki (nM)
Other
Receptor
Affinities

cis-J-113863 CCR1 Human 0.9[1] -

Human

CCR3: IC50

= 0.58 nM[1]

Mouse

CCR3: IC50

= 460 nM[1]

Inactive

against

CCR2,

CCR4, and

CCR5[1]

CCR1 Mouse 5.8[1] -

BX 471 CCR1 Human - 1[2][3]

>250-fold

selectivity for

CCR1 over

CCR2,

CCR5, and

CXCR4[2] Ki

for MIP-1α

binding = 1

nM[3] Ki for

MCP-3

binding = 5.5

nM[3]

CCR1 Mouse 198 ± 7 215 ± 46

BMS-817399 CCR1 Human 1 (binding

affinity) 6

(chemotaxis

inhibition)[4]

[5]

- Selective for

CCR1, did

not bind to

other CC

family

receptors in a
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broad

panel[6]

CP-481715 CCR1 Human - -

Kd = 9.2

nM[4] >100-

fold selective

for CCR1

over a panel

of GPCRs

including

related

chemokine

receptors[4]

Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive

radioligand binding assays. Below is a representative protocol for such an assay targeting the

CCR1 receptor.

Cell Culture and Membrane Preparation:

Cell Line: Human monocytic cell line (THP-1) or Human Embryonic Kidney (HEK293) cells

stably transfected with the human CCR1 gene are commonly used.

Culture Conditions: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10%

fetal calf serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin.[7]

Membrane Preparation: Cells are harvested and washed with a buffer (e.g., PBS). The cell

pellet is then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM

EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes,

which are then washed and resuspended in a binding buffer.

Radioligand Binding Assay:

Radioligand: [125I]-labeled MIP-1α is a commonly used radioligand for CCR1 binding

assays.
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Binding Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM

EDTA, pH 7.4.[8]

Assay Procedure:

Cell membranes (containing the CCR1 receptor) are incubated in a 96-well plate.

A fixed concentration of the radioligand ([125I]MIP-1α) is added to each well.

Increasing concentrations of the unlabeled competitor compound (e.g., cis-J-113863 or an

alternative antagonist) are added to the wells.

The plate is incubated at room temperature or 30°C for a defined period (e.g., 60 minutes)

to allow binding to reach equilibrium.

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell

membranes with the bound radioligand.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

The amount of radioactivity retained on the filters is quantified using a gamma counter.

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value

of the competitor compound, which is the concentration required to inhibit 50% of the specific

binding of the radioligand. The Ki value can then be calculated from the IC50 value using the

Cheng-Prusoff equation.

Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.

Radioligand Binding Assay Workflow

Cell Membrane
Preparation

Incubation with Radioligand
& Competitor

Add to assay plate
Filtration & Washing Radioactivity

Counting
Data Analysis

(IC50/Ki Determination)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b1234327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

A simplified workflow of a radioligand binding assay.
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Inhibition of the CCR1 signaling pathway by cis-J-113863.

Discussion and Conclusion
The data presented in this guide highlights that cis-J-113863 is a highly potent CCR1

antagonist with an IC50 value in the low nanomolar range for the human receptor.[1] A

noteworthy characteristic of cis-J-113863 is its significant affinity for human CCR3, with an

IC50 value comparable to that for CCR1.[1] This cross-reactivity should be a key consideration

for researchers studying processes where CCR3 may also play a role. However, the compound
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shows weak activity against mouse CCR3, indicating species-specific differences in its

selectivity profile.[1] Importantly, cis-J-113863 is reported to be inactive against CCR2, CCR4,

and CCR5, suggesting a degree of selectivity within the CC chemokine receptor family.[1]

In comparison, BX 471 also demonstrates high affinity for human CCR1 with a Ki of 1 nM and

exhibits a selectivity of over 250-fold for CCR1 compared to CCR2, CCR5, and CXCR4.[2]

BMS-817399 is another potent and selective CCR1 antagonist that has been shown to not

interact with other CC family receptors in a broad panel screening.[6]

The primary mechanism of action for these antagonists is the competitive blockade of the

CCR1 receptor, thereby inhibiting downstream signaling events such as G-protein activation

and calcium mobilization, which are critical for leukocyte chemotaxis and the propagation of

inflammatory responses.

In conclusion, cis-J-113863 is a valuable tool for investigating the role of CCR1 in various

physiological and pathological processes. Its high potency at human CCR1 is a significant

advantage. However, its dual antagonism of human CCR1 and CCR3 necessitates careful

experimental design and interpretation of results, especially in systems where both receptors

are expressed and functional. For studies requiring higher selectivity for CCR1 over CCR3,

alternative antagonists such as BX 471 or BMS-817399 may be more suitable. The choice of

antagonist should be guided by the specific research question, the expression profile of

chemokine receptors in the experimental system, and the species being studied.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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